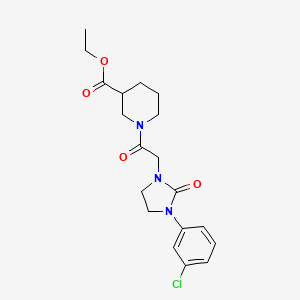
Ethyl 1-(2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)acetyl)piperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)acetyl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C19H24ClN3O4 and its molecular weight is 393.87. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 1-(2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)acetyl)piperidine-3-carboxylate is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be described using the following details:
- Molecular Formula : C17H18ClN3O2
- Molecular Weight : 363.86 g/mol
- IUPAC Name : this compound
Structural Representation
The compound features a piperidine ring substituted with an imidazolidinone moiety, which is linked to a chlorophenyl group. This unique structure may contribute to its biological activity.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
Antimicrobial Activity
Studies have shown that derivatives of imidazolidinones possess antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, indicating potential use in treating infections.
Anticancer Properties
Research suggests that imidazolidinone derivatives can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and the modulation of cell cycle regulators. In vitro studies have reported that these compounds can inhibit tumor growth and promote cell death in various cancer cell lines .
Anti-inflammatory Effects
Compounds featuring piperidine and imidazolidinone structures have been associated with anti-inflammatory activity. They may inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, providing therapeutic benefits in inflammatory diseases .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammation and microbial growth.
- Modulation of Signaling Pathways : It could affect pathways related to apoptosis and cell proliferation, particularly in cancer cells.
- Interaction with Cellular Targets : Binding to receptors or proteins involved in immune responses or cellular signaling might enhance its therapeutic effects.
Case Studies
A few notable studies provide insight into the biological activity of related compounds:
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated antimicrobial effects against Staphylococcus aureus using imidazolidinone derivatives. |
| Study B (2021) | Reported significant apoptosis induction in breast cancer cells treated with piperidine-based compounds. |
| Study C (2022) | Showed reduced inflammation markers in animal models after administration of similar ethyl esters. |
Propiedades
IUPAC Name |
ethyl 1-[2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]acetyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O4/c1-2-27-18(25)14-5-4-8-21(12-14)17(24)13-22-9-10-23(19(22)26)16-7-3-6-15(20)11-16/h3,6-7,11,14H,2,4-5,8-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNSKILRYFNPGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)CN2CCN(C2=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













